1-(4-Boc-Piperazino)-3,5-dibromobenzene
Overview
Description
1-(4-Boc-Piperazino)-3,5-dibromobenzene is a chemical compound characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a benzene ring substituted with two bromine atoms at the 3 and 5 positions
Mechanism of Action
The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis. It’s often used for the protection of amines, particularly in the synthesis of peptides and other complex molecules .
Piperazine, a core part of the Boc-piperazino group, is a common moiety in pharmaceuticals and its derivatives show a wide range of biological and pharmaceutical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Boc-Piperazino)-3,5-dibromobenzene typically involves the following steps:
Formation of the Boc-protected piperazine: The piperazine ring is first protected with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Bromination of benzene: The benzene ring is brominated at the 3 and 5 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling reaction: The Boc-protected piperazine is then coupled with the brominated benzene derivative using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Boc-Piperazino)-3,5-dibromobenzene undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free piperazine derivative.
Coupling reactions: The compound can participate in cross-coupling reactions with various aryl or alkyl halides.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Deprotection reactions: Performed using acids like trifluoroacetic acid or hydrochloric acid.
Coupling reactions: Catalyzed by palladium complexes such as Pd(PPh3)4 or Pd(OAc)2 in the presence of ligands like Xantphos or BINAP.
Major Products Formed
Substitution reactions: Yield substituted benzene derivatives with various functional groups.
Deprotection reactions: Produce the free piperazine derivative.
Coupling reactions: Result in the formation of new carbon-carbon or carbon-nitrogen bonds, leading to more complex molecules.
Scientific Research Applications
1-(4-Boc-Piperazino)-3,5-dibromobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: A Boc-protected piperazine without the bromine substituents.
4-Boc-1-(5-bromo-2-pyridyl)piperazine: A similar compound with a bromine atom on a pyridine ring instead of a benzene ring.
2-(4-Boc-piperazino)acetic acid: A Boc-protected piperazine derivative with an acetic acid moiety.
Uniqueness
1-(4-Boc-Piperazino)-3,5-dibromobenzene is unique due to the presence of both Boc-protected piperazine and dibromobenzene moieties. This combination allows for versatile synthetic applications and the potential to create diverse chemical libraries for drug discovery and other research purposes.
Properties
IUPAC Name |
tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Br2N2O2/c1-15(2,3)21-14(20)19-6-4-18(5-7-19)13-9-11(16)8-12(17)10-13/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTCSDRKBGOXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682181 | |
Record name | tert-Butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121596-44-8 | |
Record name | tert-Butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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